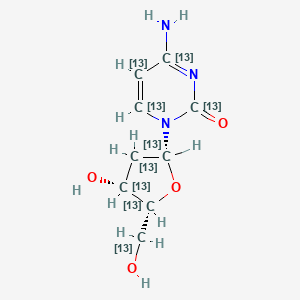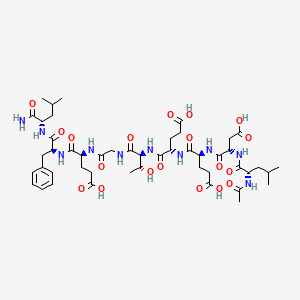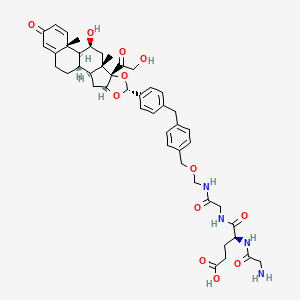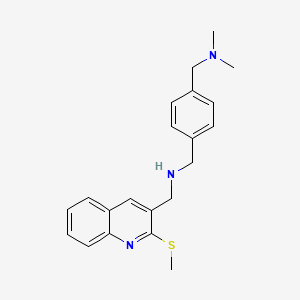
2'-Deoxycytidine-13C9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidine-13C9 is a stable isotope-labeled compound, specifically a deoxyribonucleoside, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes . It is a derivative of 2’-Deoxycytidine, which is a component of DNA and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9 involves the incorporation of carbon-13 into the deoxyribonucleoside structure. One common method is the use of labeled precursors in the synthesis of the nucleoside. For example, starting with a labeled sugar or nucleobase and then coupling them under specific reaction conditions to form the labeled nucleoside .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9 typically involves large-scale synthesis using labeled precursors. The process may include steps such as:
Preparation of labeled precursors: Synthesizing carbon-13 labeled sugars or nucleobases.
Coupling reactions: Combining the labeled precursors under controlled conditions to form the labeled nucleoside.
Purification: Using techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-13C9 can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-Deoxyuridine-13C9.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the nucleobase or sugar moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
Oxidation: Produces 2’-Deoxyuridine-13C9.
Reduction: Yields dihydro derivatives of 2’-Deoxycytidine-13C9.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’-Deoxycytidine-13C9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of nucleoside metabolism and DNA synthesis.
Biology: Helps in understanding the incorporation of nucleosides into DNA and RNA.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of nucleoside analogs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-13C9 involves its incorporation into DNA during replication. The labeled carbon atoms allow researchers to track the nucleoside’s incorporation and metabolism. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing insights into the molecular pathways and interactions during DNA replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The unlabeled version of the compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
Cytidine: The ribonucleoside counterpart of 2’-Deoxycytidine.
Uniqueness
2’-Deoxycytidine-13C9 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in various research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
236.15 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
CKTSBUTUHBMZGZ-JRGGLIPLSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=[13CH][13C](=N[13C]2=O)N)[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)




![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)



